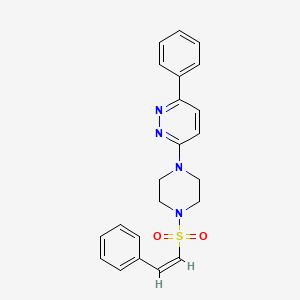

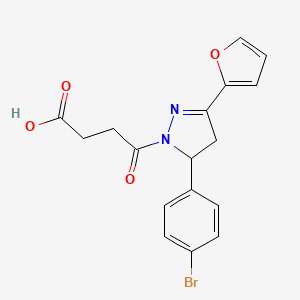

![molecular formula C11H14N2O B3018580 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2166938-94-7](/img/structure/B3018580.png)

2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one" is a heterocyclic molecule that is part of a broader class of pyridazin-3-one derivatives. These compounds are of interest due to their potential applications in the synthesis of fused azines and other polyfunctional heterocyclic systems, which are important in pharmaceutical chemistry and materials science.

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives, which are structurally related to the compound , has been reported using a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds such as p-nitrophenylacetic acid and cyanoacetic acid in acetic anhydride . This method yields the pyridazin-3-one derivatives as the sole isolable products with excellent efficiency. Although the specific synthesis of "this compound" is not detailed in the provided papers, the general synthetic route suggests that similar methodologies could be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of pyridazin-3-one derivatives has been elucidated using various analytical spectroscopic methods, including X-ray crystallographic analysis . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds. The presence of the cyclopenta[c]pyridazin-3-one core in the compound of interest implies a rigid structure that could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyridazin-3-one derivatives have been shown to react with a variety of aminoazoles to afford azolo[1,5-a]pyrimidine derivatives . Additionally, 2-amino-6-aryl-5-arylazo-3-aroylpyridines, which are related to the compound of interest, have been prepared and shown to undergo smooth reactions with cyanoacetic acid to form 1,8-naphthyridine derivatives . These reactions demonstrate the versatility of pyridazin-3-one derivatives in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided in the papers, the properties of related pyridazin-3-one derivatives can be inferred. These compounds are likely to exhibit properties typical of aromatic heterocycles, such as stability, potential for electron delocalization, and the ability to participate in various chemical reactions. The substituents on the pyridazin-3-one core can significantly affect the compound's reactivity, solubility, and overall chemical behavior.

Scientific Research Applications

Heterocyclic Amines and Health Implications

Research has extensively studied heterocyclic amines (HAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which are known to form during the cooking of meat and are investigated for their carcinogenic potential. Studies on human exposure to these compounds via diet suggest ongoing exposure to potentially carcinogenic HAs, emphasizing the importance of understanding their formation, metabolism, and health effects (Wakabayashi et al., 1993). Similarly, research into the metabolism of HAs, such as PhIP by intestinal bacteria, highlights the complex interactions between dietary compounds and human health (Vanhaecke et al., 2008).

Environmental and Occupational Exposures

Investigations into environmental and occupational exposures to chemical compounds, including N-methyl-2-pyrrolidone (NMP) and imidacloprid, a neonicotinoid insecticide, provide insights into the risks and toxicological profiles of chemicals humans may encounter. Studies have evaluated the absorption, metabolism, and potential health effects of these substances, contributing to the understanding of safe handling practices and exposure limits (Bader et al., 2007; Shadnia & Moghaddam, 2008).

properties

IUPAC Name |

2-(2-methylprop-2-enyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-9-4-3-5-10(9)12-13/h6H,1,3-5,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJBEJYIPYDVEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C=C2CCCC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)

![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)

![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)